4-Amino-1-Cbz-3-hydroxypiperidine
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine typically involves several steps, starting from readily available precursorsThe final step involves the deprotection of the nitrogen to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-1-Cbz-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-1-Cbz-3-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-Amino-1-Cbz-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
4-Amino-1-Cbz-3-hydroxypiperidine can be compared with other similar compounds, such as:
trans-3-Amino-1-Cbz-4-hydroxypiperidine: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
trans-1-Cbz-3-fluoro-4-hydroxypiperidine: This compound contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
benzyl 4-amino-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGMFWANMCSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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